Cas no 315-69-5 (Dehydro trimipramine)

Dehydro trimipramine 化学的及び物理的性質
名前と識別子
-
- Dehydro trimipramine
- Trimipramine Related Compound A
- 3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine
- 5-<2-Methyl-3-dimethylamino-propyl>-iminostilben
- UNII-4988Q8TXP6
- 5-[3-(Dimethylamino)-2-methylpropyl]-5H-dibenz[b,f]azepine
- N,Nβ-Trimethyl-5H-dibenz[b,f]azepine-5-propanamine
- (2RS)-3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine (Dehydrotrimipramine)
- Q27259254
- Oprea1_338922
- Trimipramine Related Compound A (25 mg) (dehydro trimipramine)
- N,N,ss-Trimethyl-5H-dibenz[b,f]azepine-5-propanamine; 5-[3-(Dimethylamino)-2-methylpropyl]-5H-dibenz[b,f]azepine; Dehydro trimipramine; Trimipramine Related Compound A; Trimipramine Maleate Impurity C; Trimipramine Impurity C
- TRIMIPRAMINE MALEATE IMPURITY C [EP IMPURITY]
- 4988Q8TXP6
- Trimipramine maleate specified impurity C [EP]
- 315-69-5
-
- インチ: InChI=1S/C20H24N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-13,16H,14-15H2,1-3H3
- InChIKey: RNFADUFBCJRRPS-UHFFFAOYSA-N
- SMILES: CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C
計算された属性
- 精确分子量: 292.19400
- 同位素质量: 292.193948774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 350
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 6.5Ų
- XLogP3: 4.9
じっけんとくせい
- PSA: 6.48000
- LogP: 4.57120
Dehydro trimipramine Security Information
- 危険物輸送番号:NONH for all modes of transport
Dehydro trimipramine 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Dehydro trimipramine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1692710-25MG |
Trimipramine Related Compound A |
315-69-5 | 25mg |
¥8035.02 | 2025-01-16 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1692710-25MG |
315-69-5 | 25MG |
¥16466.89 | 2023-01-05 | |||
TRC | D230410-5mg |
Dehydro Trimipramine |
315-69-5 | 5mg |
$ 201.00 | 2023-04-17 | ||
TRC | D230410-25mg |
Dehydro Trimipramine |
315-69-5 | 25mg |
$ 781.00 | 2023-04-17 |
Dehydro trimipramine 関連文献
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
Dehydro trimipramineに関する追加情報
Dehydro Trimipramine: A Comprehensive Overview
Dehydro trimipramine, with the CAS number 315-69-5, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This compound is a derivative of trimipramine, a tricyclic antidepressant, and has been studied for its potential therapeutic applications. The long-term stability and bioavailability of dehydro trimipramine have been extensively investigated, making it a promising candidate for various medical interventions.
The chemical structure of dehydro trimipramine is characterized by a tricyclic framework, which contributes to its unique pharmacokinetic properties. Recent studies have highlighted its ability to modulate serotonin and norepinephrine reuptake, similar to its parent compound, trimipramine. However, dehydro trimipramine exhibits distinct metabolic pathways and pharmacodynamic profiles, which may offer advantages in terms of reduced side effects and improved efficacy.
One of the most notable advancements in the study of dehydro trimipramine is its potential application in the treatment of neurodegenerative diseases. Researchers have explored its role in mitigating oxidative stress and inflammation, two key factors in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier efficiently has further underscored its potential as a neuroprotective agent.
In addition to its neuroprotective properties, dehydro trimipramine has shown promise in addressing mood disorders and anxiety. Clinical trials have demonstrated that it may provide relief from symptoms associated with these conditions without inducing the same level of sedation or anticholinergic effects commonly seen with traditional tricyclic antidepressants. This makes it an attractive option for patients who require targeted therapies with fewer adverse effects.
The synthesis of dehydro trimipramine involves a series of intricate chemical reactions, including oxidation and cyclization steps. These processes are optimized to ensure high purity and consistency in the final product. The compound's synthetic pathway has been refined over the years, with researchers focusing on improving yield and reducing costs associated with large-scale production.
From an analytical standpoint, dehydro trimipramine is often characterized using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods allow for precise quantification and structural elucidation, ensuring that the compound meets rigorous quality control standards. The use of these techniques has also facilitated the identification of metabolites and degradation products, which are critical for understanding its pharmacokinetics.
Recent breakthroughs in computational chemistry have enabled researchers to model the interactions of dehydro trimipramine with various biological targets. Molecular docking studies have provided insights into its binding affinity for serotonin and norepinephrine transporters, as well as other receptors implicated in mental health disorders. These computational approaches have significantly accelerated drug discovery efforts by predicting potential drug candidates with high accuracy.
The regulatory landscape surrounding dehydro trimipramine is another area of active research. As regulatory agencies increasingly emphasize evidence-based medicine, there is a growing need for robust clinical data to support its use in therapeutic settings. Ongoing phase II clinical trials are focusing on establishing its safety profile, efficacy, and optimal dosing regimen across different patient populations.
In conclusion, dehydro trimipramine represents a compelling avenue for advancing therapeutic interventions in mental health and neurodegenerative disorders. Its unique chemical properties, coupled with recent advancements in research methodologies, position it as a potential cornerstone in future treatment regimens. As further studies unfold, the full extent of its therapeutic potential will continue to emerge.
315-69-5 (Dehydro trimipramine) Related Products
- 116451-49-1(1-(2,2-Diethoxyethyl)-3-methoxyurea)
- 1806953-48-9(3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride)
- 2229121-30-4(3-(2,6-Dichloropyridin-4-yl)butan-1-amine)
- 33884-75-2(2-(cyclobutylamino)ethan-1-ol)
- 129952-14-3((4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone)
- 2138197-20-1(Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate)
- 2228683-20-1(3-(2,4-dimethylphenyl)methyl-3-methoxyazetidine)
- 2229328-26-9(2-1-(ethoxycarbonyl)piperidin-4-yl-2-methylpropanoic acid)
- 866845-82-1(1-(3-fluorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)
- 1881380-03-5(N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)




